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Compound of Interest

Compound Name: 3-(Phenoxymethyl)azetidine

Cat. No.: B15266567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, potential biological

activities, and structural analysis of 3-(phenoxymethyl)azetidine derivatives. Azetidine

scaffolds are of significant interest in medicinal chemistry due to their unique structural and

chemical properties that can enhance pharmacological profiles.[1] This document outlines

detailed experimental protocols, explores a relevant signaling pathway, and presents

crystallographic data to serve as a comprehensive resource for professionals in drug

development.

Synthesis of 3-(Phenoxymethyl)azetidine
Derivatives
The synthesis of 3-(phenoxymethyl)azetidine derivatives can be achieved through a multi-

step process involving the formation of a key intermediate, 1-diphenylmethyl-3-

hydroxyazetidine, followed by substitution with a phenoxy group and subsequent deprotection.

Experimental Protocol: Synthesis of 3-[3-
(Trifluoromethyl)phenoxy]azetidine
This protocol is adapted from a patented synthesis method and outlines the preparation of a

representative 3-(phenoxymethyl)azetidine derivative.
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Step 1: Preparation of 1-Diphenylmethyl-3-[3-(trifluoromethyl)phenoxy]azetidine

To a stirred solution of 41.33 g (0.15 mole) of N-diphenylmethyl-3-hydroxyazetidine

hydrochloride and 42 ml (0.30 mole) of triethylamine in 250 ml of toluene, add 12 ml (0.15

mole) of methanesulfonyl chloride dropwise over 10 minutes, maintaining the temperature

between 4°C and 12°C.

After the addition is complete, stir the mixture for 30 minutes at room temperature.

Add a solution of 24.3 g (0.15 mole) of 3-(trifluoromethyl)phenol and 21 ml (0.15 mole) of

triethylamine in 25 ml of toluene.

Heat the reaction mixture to 85-95°C and maintain this temperature for 4 hours.

Cool the mixture to room temperature and add 100 ml of water. Separate the organic

(toluene) layer.

Wash the organic layer sequentially with 100 ml of 1N sodium hydroxide solution and 100 ml

of water.

Dry the toluene solution over anhydrous sodium sulfate and evaporate the solvent under

reduced pressure to yield an oil. This oil is the crude 1-(diphenylmethyl)-3-[3-

(trifluoromethyl)phenoxy]azetidine.

Step 2: Deprotection to Yield 3-[3-(Trifluoromethyl)phenoxy]azetidine

Combine 60 g (0.156 mole) of the crude product from Step 1, 6 g of 5% palladium-on-carbon

hydrogenolysis catalyst, 6 ml of triethylamine, and 240 ml of ethanol in a Parr bottle.

Shake the mixture under 20-40 psig of hydrogen pressure at 60°C for 4 hours, or until

hydrogen uptake ceases.

Filter the mixture to remove the catalyst, washing the filter cake with ethanol.

Evaporate the filtrate to obtain the final product, 3-[3-(trifluoromethyl)phenoxy]azetidine.

The following diagram illustrates the general workflow for the synthesis of 3-
(phenoxymethyl)azetidine derivatives.
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Synthesis Workflow for 3-(Phenoxymethyl)azetidine Derivatives
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A flowchart illustrating the key stages in the synthesis of 3-(phenoxymethyl)azetidine
derivatives.

Crystal Structure Analysis
While specific crystallographic data for 3-(phenoxymethyl)azetidine derivatives are not readily

available in the public domain, this section provides representative data from a related

azetidine salt, 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt, to illustrate the type of

information obtained from X-ray crystallography.[2] This data is presented for illustrative

purposes to guide researchers in the analysis of their own crystalline products.

Representative Crystallographic Data
The following table summarizes the crystal data and structure refinement parameters for a

representative azetidine-related salt.
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Parameter Value

Empirical formula C₃₁H₂₉N₆O₄

Formula weight 561.61

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a 15.3678(9) Å

b 12.2710(7) Å

c 21.8514(13) Å

α 90°

β 109.867(2)°

γ 90°

Volume 3875.5(4) Å³

Z 4

Density (calculated) 1.253 Mg/m³

Absorption coefficient 0.086 mm⁻¹

F(000) 1184

Selected Bond Lengths and Angles
This table presents selected intramolecular bond lengths and angles for the representative

structure.[2]
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Bond Length (Å) Angle Degrees (°)

N5-N6 1.314 N6-N5-C25 109.3(3)

N7-N8 1.317 N5-N6-N7 108.9(3)

N5-C25 1.334(5) N8-N7-N6 108.3(3)

N6-N7 1.340(4) N7-N8-C25 109.2(3)

N8-C25 1.332(5) N8-C25-N5 104.3(3)

Data for 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt.[2]

Potential Signaling Pathway: NLRP3 Inflammasome
While the direct biological targets of many 3-(phenoxymethyl)azetidine derivatives are still

under investigation, a structurally related compound, 3-(naphthalen-2-

yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been shown to attenuate the

NLRP3 inflammasome-mediated signaling pathway.[3] This pathway is a key component of the

innate immune system and is implicated in a variety of inflammatory diseases.[4]

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli,

triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4][5] The

study on KHG26792 demonstrated that this azetidine derivative could suppress the activation

of the NLRP3 inflammasome in lipopolysaccharide (LPS)-stimulated microglial cells.[3] This

suggests a potential anti-inflammatory mechanism of action for this class of compounds.

The following diagram depicts the canonical NLRP3 inflammasome activation pathway and the

potential point of intervention by an azetidine derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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